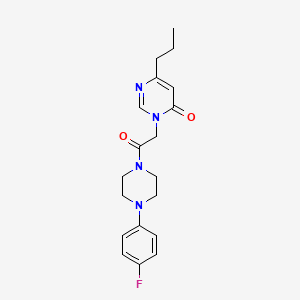

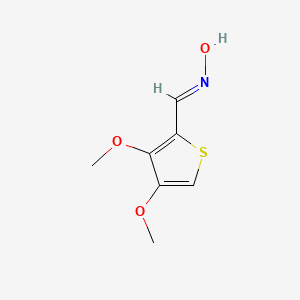

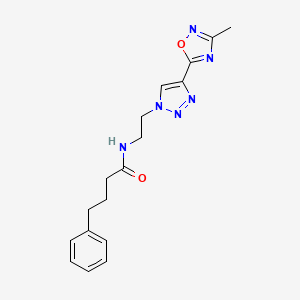

![molecular formula C19H20N4O3S2 B2498555 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207028-83-8](/img/structure/B2498555.png)

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves multiple steps, including condensation, cyclization, and sulfonation reactions. These processes yield various derivatives with potential psychotropic, anti-inflammatory, and cytotoxic activities. The synthesis routes are characterized by their use of NMR, IR spectroscopy, and mass spectrometry for characterization, with some methods employing X-ray crystallography to determine molecular conformation (Zablotskaya et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds is analyzed using various spectroscopic techniques. Single crystal X-ray studies offer insights into their conformational features, which are crucial for understanding the compound's biological activities. The structural characteristics are correlated with biological results to identify the relationship between structure and activity (Zablotskaya et al., 2013).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are studied to understand their reactivity and interaction with biological targets. The formation of these compounds often involves the reaction of substituted ethanamide or propanamide derivatives with sulfur and morpholine, leading to novel compounds with promising anticancer activities. These reactions highlight the compounds' abilities to form stable structures with potential therapeutic applications (Horishny et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are critical for their formulation and application. While specific details on the physical properties of this compound were not found, related research emphasizes the importance of these properties in drug design and development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for understanding the compound's mechanism of action. Studies on similar compounds focus on their binding affinity to enzymes or receptors, providing insights into their potential as inhibitors or activators in biological systems. For instance, compounds with thiadiazole scaffolds are explored for their anticancer activities and interactions with cancer cell lines, indicating their potential as therapeutic agents (Tiwari et al., 2017).

Applications De Recherche Scientifique

Synthesis and Biological Applications

Synthesis and Characterization : Compounds structurally related to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been synthesized and characterized to explore their biological applications. These compounds exhibit a range of activities, including psychotropic, anti-inflammatory, and cytotoxic effects, suggesting their potential in therapeutic applications. The synthesis involves complex reactions, providing insight into the chemical properties and functionalities that contribute to their biological activities (Zablotskaya et al., 2013).

Antimicrobial and Antifungal Action : Research into sulfonyl-substituted nitrogen-containing heterocyclic systems, akin to the compound , has demonstrated antimicrobial and antifungal properties. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting potential applications in treating infectious diseases (Sych et al., 2019).

Carbonic Anhydrase Inhibition : Novel metal complexes of heterocyclic sulfonamide derivatives have shown significant inhibitory effects on carbonic anhydrase enzymes, indicating potential for therapeutic use in conditions where modulation of enzyme activity is beneficial (Büyükkıdan et al., 2013).

Antitumor and Antipsychotic Potential : Certain derivatives have been evaluated for their antipsychotic and antitumor properties, highlighting the diverse therapeutic potential of these compounds. This includes the exploration of heterocyclic carboxamides as potential antipsychotic agents, providing a basis for further development of novel treatments for psychiatric disorders (Norman et al., 1996).

Mécanisme D'action

Target of Action

The compound, also known as N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide, is primarily used in the field of optical imaging . It has been used as a fluorophore for in vivo NIR-II imaging of cancer . The primary target of this compound is the gastrin-releasing peptide receptor (GRPR) , which is overexpressed in prostate cancer .

Mode of Action

The compound interacts with its target, the GRPR, to enable highly specific NIR-II imaging of prostate cancer . The compound’s interaction with GRPR allows for the targeted imaging of cancer cells, providing a valuable tool for early cancer diagnosis and imaging-guided therapy .

Biochemical Pathways

The compound’s interaction with GRPR affects the biochemical pathways related to cancer cell proliferation and survival . By binding to GRPR, the compound can help visualize these pathways, providing valuable insights into the mechanisms of cancer progression .

Pharmacokinetics

It is noted that small-molecule based nir-ii dyes like this compound are promising candidates for in vivo molecular imaging due to their high biocompatibility, fast excretion, and high clinical translation ability .

Result of Action

The result of the compound’s action is the generation of highly specific NIR-II images of prostate cancer . This allows for the early detection and treatment of cancer, potentially improving patient outcomes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s fluorescence performance can be affected by the presence of other molecules in the environment . Additionally, the compound’s ability to selectively sense primary aromatic amines among various amines suggests that its action can be influenced by the chemical composition of the environment .

Propriétés

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-2-9-28(25,26)23-8-7-13-3-5-16(10-15(13)12-23)20-19(24)14-4-6-17-18(11-14)22-27-21-17/h3-6,10-11H,2,7-9,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNOYJSTWARNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

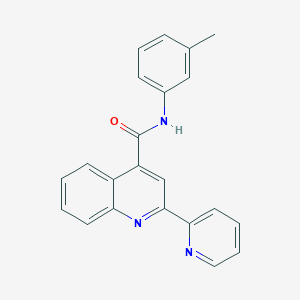

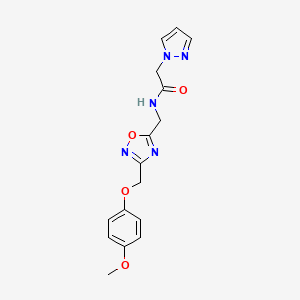

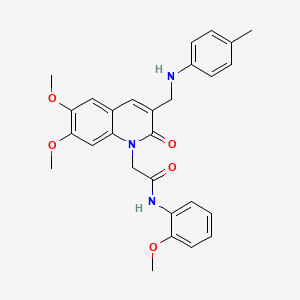

![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)

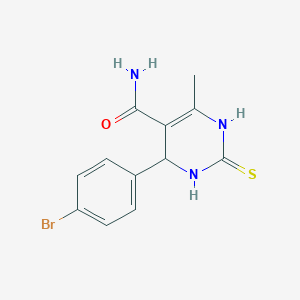

![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)